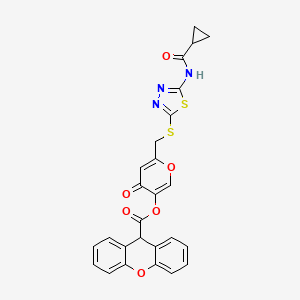

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate

CAS No.: 896010-39-2

Cat. No.: VC4406156

Molecular Formula: C26H19N3O6S2

Molecular Weight: 533.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896010-39-2 |

|---|---|

| Molecular Formula | C26H19N3O6S2 |

| Molecular Weight | 533.57 |

| IUPAC Name | [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 9H-xanthene-9-carboxylate |

| Standard InChI | InChI=1S/C26H19N3O6S2/c30-18-11-15(13-36-26-29-28-25(37-26)27-23(31)14-9-10-14)33-12-21(18)35-24(32)22-16-5-1-3-7-19(16)34-20-8-4-2-6-17(20)22/h1-8,11-12,14,22H,9-10,13H2,(H,27,28,31) |

| Standard InChI Key | YDUUDILXKSEJSC-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Introduction

Chemical Identity and Structural Elucidation

Basic Identifiers

The compound is registered under CAS Number 896010-39-2 and possesses the molecular formula C₂₆H₁₉N₃O₆S₂, corresponding to a molecular weight of 533.6 g/mol . Its IUPAC name, [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 9H-xanthene-9-carboxylate, systematically describes its constituent groups:

-

A 4-oxo-4H-pyran-3-yl core modified with a thioether-linked thiadiazole ring.

-

A cyclopropanecarboxamido substituent on the thiadiazole nitrogen.

-

A 9H-xanthene-9-carboxylate ester at the pyran C3 position .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 896010-39-2 | |

| Molecular Formula | C₂₆H₁₉N₃O₆S₂ | |

| Molecular Weight | 533.6 g/mol | |

| XLogP3 | 5.2 (estimated) | – |

Structural Components and Functional Groups

Pyran-4-one Core

The central 4-oxo-4H-pyran ring provides a planar, conjugated system that may facilitate π-π interactions in biological targets or materials. The keto group at C4 enhances electrophilicity, potentially enabling nucleophilic additions or serving as a hydrogen-bond acceptor .

Thiadiazole-Thioether Linkage

The 1,3,4-thiadiazole ring, substituted at C5 with a cyclopropanecarboxamide group, connects to the pyran via a methylthio (-SCH₂-) bridge. Thiadiazoles are renowned for their electron-deficient nature and role in agrochemicals and pharmaceuticals, often contributing to antimicrobial or antitumor activity . The cyclopropane moiety introduces steric constraint, potentially stabilizing bioactive conformations.

Xanthene Carboxylate Ester

The 9H-xanthene-9-carboxylate group is a rigid, polycyclic aromatic system. Xanthenes are valued for their fluorescent properties and use in dyes, sensors, and bioimaging agents. Esterification at the pyran C3 position likely enhances lipophilicity, influencing bioavailability .

Synthesis and Derivative Comparisons

Structural Analogues

Comparative analysis with related esters highlights the impact of aromatic substituents:

Table 2: Substituent Effects on Molecular Properties

The xanthene derivative’s higher molecular weight and estimated LogP reflect increased aromatic surface area and lipophilicity, which may enhance membrane permeability in biological systems .

Physicochemical and Spectroscopic Properties

Solubility and Stability

No experimental solubility data are available, but the presence of ester and amide groups suggests sensitivity to hydrolysis under acidic or basic conditions. The xanthene system’s extended conjugation implies strong UV-Vis absorption, potentially in the 300–400 nm range .

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume